molecular formula C10H14N2O2S B8776194 N-(3-Aminobenzyl)cyclopropanesulfonamide

N-(3-Aminobenzyl)cyclopropanesulfonamide

Cat. No.: B8776194
M. Wt: 226.30 g/mol
InChI Key: NZESLAUPYGEBNO-UHFFFAOYSA-N
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Description

N-(3-Aminobenzyl)cyclopropanesulfonamide (CAS No. 1203416-45-8) is a sulfonamide derivative characterized by a cyclopropane ring linked to a sulfonamide group and a 3-aminobenzyl substituent. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.272 g/mol . The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the sulfonamide and aromatic amine groups, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves coupling reactions between cyclopropanesulfonyl chloride and 3-aminobenzylamine derivatives, followed by purification via chromatography .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]cyclopropanesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-9-3-1-2-8(6-9)7-12-15(13,14)10-4-5-10/h1-3,6,10,12H,4-5,7,11H2

InChI Key

NZESLAUPYGEBNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Functional Properties

Solubility: The target compound’s 3-aminobenzyl group enhances water solubility compared to derivatives with bulky cyclopentyl or heterocyclic substituents (e.g., cyclopentyl derivatives in ). Nitro- or cyano-containing analogs (e.g., ) exhibit lower solubility due to electron-withdrawing groups and increased molecular rigidity.

Reactivity: The primary amine in N-(3-Aminobenzyl)cyclopropanesulfonamide allows for straightforward derivatization (e.g., acylation, sulfonation), whereas heterocyclic analogs (e.g., ) require specialized conditions for functionalization. Nitro groups (e.g., ) can be reduced to amines, enabling further structural diversification.

Synthetic Complexity :

  • The target compound is synthesized in 2–3 steps , while derivatives like N-((1S,3R,4S)-3-ethyl-4-isocyanato-cyclopentyl)cyclopropanesulfonamide require >5 steps, including chiral resolution and protecting group strategies.

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